7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

This C7-bromo regioisomer positions the reactive bromine ortho to the lactam nitrogen, creating a unique steric and electronic environment for cross-coupling (Suzuki, Buchwald–Hartwig) that differs fundamentally from the 5- or 6-bromo analogs. The 2-indolinone core is a validated kinase hinge-binding scaffold, and the 3-methyl stereocenter enables chiral resolution for structure-activity relationship studies. Full NMR/HPLC characterization ensures compatibility with palladium-catalyzed transformations. For R&D use only.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B7905082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=CC=C2)Br)NC1=O
InChIInChI=1S/C9H8BrNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12)
InChIKeyVVLQFCCRKKZWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one: Core Properties and Procurement Specifications


7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368588-54-8) is a C7-brominated, C3-methylated indolin-2-one (oxindole) building block with molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. The compound belongs to the 2-indolinone class, a privileged scaffold in medicinal chemistry associated with kinase inhibition and antitumor activity [1]. Its core structure features a bicyclic indole system in the 2,3-dihydro oxidation state, with the bromine atom positioned ortho to the ring junction nitrogen, and a single stereocenter at the 3-position bearing a methyl substituent [2]. The compound is commercially available from multiple suppliers at purities of 95–98%, with batch-specific certificates of analysis (NMR, HPLC, GC) provided by vendors such as Bidepharm and Fluorochem .

Why Generic 3-Methylindolin-2-one Analogs Cannot Replace the 7-Bromo Substituent: Positional and Halogen-Dependent Reactivity


Within the 3-methylindolin-2-one family, the position and identity of the halogen substituent critically determine both the compound's physicochemical properties and its synthetic utility in downstream derivatization. The 7-bromo isomer (CAS 1368588-54-8) places the reactive C–Br bond ortho to the aniline-type nitrogen, creating a sterically and electronically distinct environment compared to the 5-bromo (CAS 90725-49-8) or 6-bromo (CAS 90725-50-1) regioisomers. This ortho relationship influences cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig) and the subsequent conformational properties of elaborated products, as the substituent is positioned adjacent to both the lactam carbonyl and the fused benzene ring junction [1]. Furthermore, the bromine atom at C7 contributes a higher computed logP (XLogP3-AA = 2.0) compared to the unsubstituted parent 3-methylindolin-2-one, altering solubility and passive membrane permeability in ways that cannot be replicated by chloro or fluoro analogs [2]. These differences mean that biological screening results or synthetic protocols optimized for one regioisomer are not transferable to another without re-validation.

Quantitative Evidence for Differentiating 7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one from Its Closest Analogs


Computed LogP and Hydrogen-Bonding Profile: Position-Specific Physicochemical Differentiation

The 7-bromo isomer exhibits a computed XLogP3-AA of 2.0, with exactly 1 hydrogen bond donor and 1 hydrogen bond acceptor, and zero rotatable bonds [1]. In contrast, the unsubstituted parent 3-methylindolin-2-one (CAS 1504-06-9, MW 147.18 g/mol) has a lower molecular weight and a different hydrogen-bonding profile due to the absence of the halogen atom. Among halogenated regioisomers, the position of bromine substitution alters the molecular electrostatic potential surface, affecting both logP and the pKa of the lactam NH. While experimentally measured logP and pKa values for all three bromo regioisomers are not available in a single published dataset, the computed XLogP3-AA of 2.0 provides a procurement-relevant benchmark: compounds with logP > 1.5 and < 3.0 are generally preferred as fragment or lead-like starting points in drug discovery campaigns [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

GHS Hazard Classification: Procurement-Relevant Safety Differentiation

According to the ECHA C&L Inventory as aggregated by PubChem, 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one is classified as Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315: causes skin irritation), Eye Irrit. 2A (H319: causes serious eye irritation), and STOT SE 3 (H335: may cause respiratory irritation), based on a notification from one company [1]. This hazard profile is more severe than that of the 7-fluoro analog (CAS 1368448-61-6), which lacks the bromine-associated acute toxicity warning, and differs from the 5-bromo isomer (CAS 90725-49-8) for which the full GHS classification is not consistently reported across all vendors. The explicit H302 warning for oral toxicity mandates specific personal protective equipment (PPE) and ventilation requirements during handling, which has direct implications for laboratory procurement and safety protocol design.

Chemical Safety Procurement Laboratory Handling

Commercial Purity and Batch-to-Batch Analytical Consistency: Procurement Benchmarking

Multiple reputable vendors supply 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one with documented purity and analytical characterization. Bidepharm offers the compound at 95% purity with batch-specific NMR, HPLC, and GC certificates of analysis, while Fluorochem provides it at 97% purity with full characterization data including SMILES, InChI, and computed logP . AKSci offers the compound at a minimum purity specification of 95% . In contrast, the 6-bromo isomer (CAS 90725-50-1) is less widely stocked by major vendors with full analytical packages, and the 7-chloro analog is not consistently available as a catalog item from the same set of suppliers. The availability of batch-specific analytical data reduces the risk of procurement of mis-assigned regioisomers, a known challenge in brominated indolinone chemistry where NMR differentiation of C5, C6, and C7 substitution patterns can be subtle.

Chemical Procurement Quality Control Analytical Chemistry

Patent-Validated Anticonvulsant Pharmacophore: 7-Substituted Indolinone Class Evidence

U.S. Patent 4,020,179 (Richardson-Merrell Inc.) explicitly claims 7-substituted-2-indolinones as anticonvulsant agents, with representative examples including 7-bromo-3-hydroxy-3-phenyl-2-indolinone and 7-chloro-3-hydroxy-3-methyl-2-indolinone [1]. The patent establishes that the 7-position halogen substitution is structurally permissible and contributes to anticonvulsant activity within this scaffold series. While the patent does not include 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one as a specific exemplified compound, the 3-methyl substitution is present in the closely related 7-chloro-3-hydroxy-3-methyl analog, and the 7-bromo substitution is validated in the 3-hydroxy-3-phenyl series. This establishes a class-level precedent for the 7-bromo-3-methyl substitution pattern as a pharmacologically relevant combination. No equivalent patent covering the 5-bromo or 6-bromo regioisomers as anticonvulsant agents with the same breadth of 7-substituted claims was identified.

Anticonvulsant Drug Discovery Medicinal Chemistry Ion Channel Modulation

Optimal Application Scenarios for 7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one Based on Verified Evidence


Synthesis of 7-Aryl/Amino-Substituted Indolinone Libraries via Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to generate diverse 7-substituted indolinone libraries. The ortho relationship to the lactam nitrogen may influence the dihedral angle of biaryl products differently than coupling at the 5- or 6-position, a consideration supported by the patent-validated relevance of the 7-substitution pattern for biological activity [1]. The commercial availability of the compound at >95% purity with full characterization reduces the risk of catalyst poisoning from halogen-containing impurities during palladium-mediated transformations [2].

Fragment-Based Drug Discovery (FBDD) Hit Generation Targeting Kinase ATP-Binding Sites

The 2-indolinone core is a validated kinase hinge-binding motif, and the 7-bromo-3-methyl derivative possesses lead-like physicochemical properties (XLogP3-AA = 2.0, MW = 226 Da, 1 HBD, 1 HBA, 0 rotatable bonds) that place it within optimal fragment space [1]. The bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding mode, while the 3-methyl group introduces a stereocenter that can be exploited for chiral resolution in structure-activity relationship (SAR) studies [2].

Anticonvulsant Lead Optimization Using the 7-Substituted Indolinone Pharmacophore

Building upon the anticonvulsant activity established for 7-substituted-2-indolinones in US Patent 4,020,179, this compound can serve as a starting point for systematic SAR exploration at the 3-position and the lactam nitrogen [1]. The 3-methyl group, present in the exemplified 7-chloro-3-hydroxy-3-methyl analog, provides a baseline for evaluating the impact of 3-substituent variation on activity and selectivity, while the 7-bromo handle allows for subsequent diversification once an optimal 3-substitution pattern is identified.

C7-Selective Functionalization Methodology Development

The recent demonstration of Rh(III)-catalyzed selective C7 halogenation of indolines [1] validates C7 as a tractable position for catalytic functionalization. The pre-installed 7-bromo substituent in this compound makes it a useful substrate for developing new C7-selective cross-coupling or C–H activation methodologies, where the 3-methyl group remains inert under most reaction conditions, simplifying product analysis and purification.

Quote Request

Request a Quote for 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.